10H-Phenothiazine, 10-((octahydro-2H-quinolizin-1-yl)acetyl)-2-(trifluoromethyl)-, (1S-trans)-
CAS No.: 156213-25-1
Cat. No.: VC17105859
Molecular Formula: C24H25F3N2OS
Molecular Weight: 446.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 156213-25-1 |
|---|---|
| Molecular Formula | C24H25F3N2OS |
| Molecular Weight | 446.5 g/mol |
| IUPAC Name | 2-[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone |
| Standard InChI | InChI=1S/C24H25F3N2OS/c25-24(26,27)17-10-11-22-20(15-17)29(19-8-1-2-9-21(19)31-22)23(30)14-16-6-5-13-28-12-4-3-7-18(16)28/h1-2,8-11,15-16,18H,3-7,12-14H2/t16-,18+/m0/s1 |
| Standard InChI Key | AFWFJJVBHZOUEX-FUHWJXTLSA-N |
| Isomeric SMILES | C1CCN2CCC[C@H]([C@H]2C1)CC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F |
| Canonical SMILES | C1CCN2CCCC(C2C1)CC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F |
Introduction
Structural Characteristics and Nomenclature
Core Molecular Architecture
The compound features a 10H-phenothiazine core, a tricyclic system comprising two benzene rings fused to a central sulfur-containing thiazine ring. Position 10 of the phenothiazine scaffold is substituted with an acetyl group linked to an octahydro-2H-quinolizin-1-yl moiety, while position 2 bears a trifluoromethyl (-CF₃) group . The stereochemistry is defined as (1S-trans), indicating a specific spatial arrangement of the quinolizine substituent relative to the phenothiazine plane .
Table 1: Key Structural Descriptors
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step modifications of the phenothiazine scaffold:
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Phenothiazine Core Preparation: Initial synthesis of 10H-phenothiazine via Ullmann coupling or Friedel-Crafts alkylation .
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Acetylation at Position 10: Reaction with acetyl chloride derivatives under basic conditions to introduce the acetyl linker .
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Quinolizine Attachment: Coupling the acetylated intermediate with octahydro-2H-quinolizin-1-amine via nucleophilic acyl substitution .
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Trifluoromethylation at Position 2: Electrophilic substitution using CF₃I or transition-metal-catalyzed cross-coupling .
Critical Reaction Conditions
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Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps .
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Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) for polar intermediates .
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Purification: Chromatography (SiO₂) or recrystallization from ethanol .
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (≤0.1 mg/mL) due to its hydrophobic trifluoromethyl and quinolizine groups. It is stable under inert atmospheres but susceptible to oxidation at the sulfur atom in acidic conditions .
Spectroscopic Characterization
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NMR:
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IR: Stretching vibrations at 1,240 cm⁻¹ (C-F), 1,650 cm⁻¹ (C=O).
| Activity | Model System | Efficacy (EC₅₀/IC₅₀) | Reference |
|---|---|---|---|
| Antiviral (TMV) | Tobacco plants | 115–200 μg/mL | |
| Ferroptosis inhibition | HT1080 cells | 0.001 μM | |
| hERG inhibition | HEK293 cells | >30 μM |
Agricultural and Therapeutic Applications
Agrochemical Use
Phenothiazine-based compounds are emerging as eco-friendly antiviral agents for crops . Field trials with TMV-infected tobacco showed 60–70% reduction in viral load after foliar application .
Drug Development
The compound’s dual action (ROS scavenging and viral inhibition) positions it as a candidate for:
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